molecular formula C16H15Cl2NOS2 B4584722 3-cyclohexyl-5-(3,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-cyclohexyl-5-(3,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4584722
M. Wt: 372.3 g/mol
InChI Key: BMXORNWOPJCWAM-ZROIWOOFSA-N
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Description

3-cyclohexyl-5-(3,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C16H15Cl2NOS2 and its molecular weight is 372.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.9972118 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Thiazolidinones, including derivatives like 3-cyclohexyl-5-(3,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, are synthesized through various chemical reactions and are characterized by their unique structure featuring a thiazolidinone core. The synthesis of these compounds involves reactions such as the Knoevenagel condensation and cyclocondensation with thioglycolic acid, showcasing their potential as versatile intermediates in organic synthesis. These compounds are thoroughly characterized by spectroscopic techniques, including NMR and mass spectrometry, to confirm their structures (Holota et al., 2021).

Antimicrobial Activity

The thiazolidinone derivatives exhibit promising antimicrobial properties. Research has shown that certain 4-thiazolidinone compounds possess bactericidal activity, suggesting their potential as novel antimicrobial agents. These findings are significant in the search for new treatments against resistant bacterial strains, highlighting the therapeutic applications of thiazolidinone derivatives in combating infections (Smolanka et al., 1981).

Potential Biological Compounds

Thiazolidinones are recognized for their role as synthons in the development of various biologically active compounds. The structural flexibility of thiazolidinones allows for modifications at different positions on the ring, enabling the synthesis of a wide range of molecules with potential biological activities. This versatility underlines the importance of thiazolidinones in medicinal chemistry, as they can be tailored to target specific biological pathways or receptors (Cunico et al., 2008).

Antimicrobial and Cytotoxic Activities

Studies on 5-arylidene-4-thioxo-thiazolidine-2-ones, a class of compounds related to this compound, have shown significant antimicrobial activities against both Gram-positive bacteria, including multidrug-resistant strains, and some antiproliferative activity against human carcinoma cell lines. This suggests that modifications to the thiazolidinone core can enhance biological activity, offering a pathway to develop new antimicrobial and anticancer agents (Gouveia et al., 2009).

Properties

IUPAC Name

(5Z)-3-cyclohexyl-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NOS2/c17-12-7-6-10(8-13(12)18)9-14-15(20)19(16(21)22-14)11-4-2-1-3-5-11/h6-9,11H,1-5H2/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXORNWOPJCWAM-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclohexyl-5-(3,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
3-cyclohexyl-5-(3,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
3-cyclohexyl-5-(3,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
3-cyclohexyl-5-(3,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
3-cyclohexyl-5-(3,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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